
t-Butyl ((4-bromoisothiazol-3-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
T-Butyl ((4-bromoisothiazol-3-yl)methyl)carbamate is a chemical compound with the CAS Number: 1000576-79-3 . It is a type of carbamate, which are commonly used as protecting groups for amines, especially in the synthesis of peptides . The compound has a molecular weight of 294.19 .
Synthesis Analysis
Carbamates, like t-Butyl ((4-bromoisothiazol-3-yl)methyl)carbamate, can be synthesized and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group, which can be removed with strong acid (trifluoroacetic acid) or heat .Molecular Structure Analysis
The molecular formula of t-Butyl ((4-bromoisothiazol-3-yl)methyl)carbamate is C9H13BrN2O2S . The InChI code for this compound is 1S/C9H13BrN2O2S/c1-9(2,3)14-8(13)12(4)7-11-6(10)5-15-7/h5H,1-4H3 .Chemical Reactions Analysis
Carbamates are useful protecting groups for amines. They can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group. It can be removed with strong acid (trifluoroacetic acid) or heat .Physical And Chemical Properties Analysis
T-Butyl ((4-bromoisothiazol-3-yl)methyl)carbamate is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Synthesis of Peptides
t-Butyl ((4-bromoisothiazol-3-yl)methyl)carbamate: is utilized as a protecting group in the synthesis of peptides. The carbamate group protects the amine functionality during the peptide coupling reactions. This protection is crucial to prevent unwanted side reactions and to ensure the correct sequence of amino acids is formed .
Organic Synthesis
In organic synthesis, this compound serves as an intermediate for the introduction of the 4-bromoisothiazol-3-yl moiety. It’s particularly useful in constructing molecules that require this specific functional group, which can have further applications in medicinal chemistry and material science .
Ligand for Transition Metal Complexes
The 4-bromoisothiazol-3-yl group within the compound can act as a ligand, coordinating with transition metals to form complexes. These complexes can be used as catalysts in various organic reactions or studied for their electronic and structural properties.
Enzymatic Reaction Substrate
This compound may also serve as a substrate in enzymatic reactions. Researchers can use it to study enzyme specificity, kinetics, and mechanism by observing how the enzyme interacts with the 4-bromoisothiazol-3-yl group.
Drug Delivery Systems
There is potential research interest in using t-Butyl ((4-bromoisothiazol-3-yl)methyl)carbamate in drug delivery systems. Its structure could be modified to create prodrugs or to enhance the delivery of therapeutic agents to specific sites within the body.
Modulation of Gene Expression
The compound has been investigated for its ability to modulate gene expression. This application is significant in the field of gene therapy, where controlling the expression of certain genes is essential for treating genetic disorders.
Mécanisme D'action
Target of Action
Carbamates, a class of compounds to which this molecule belongs, are known to be useful as protecting groups for amines . They play a crucial role in the synthesis of peptides .
Mode of Action
Carbamates, such as t-Butyl ((4-bromoisothiazol-3-yl)methyl)carbamate, can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group . It can be removed with strong acid (trifluoroacetic acid) or heat .
Biochemical Pathways
Carbamates are known to play a significant role in peptide synthesis , which involves various biochemical pathways.
Result of Action
Carbamates have been implicated in immunotoxicity and carcinogenicity . They may initiate, facilitate, or exacerbate pathological immune processes, resulting in immunotoxicity by induction of mutations in genes coding for immunoregulatory factors and modifying immune tolerance .
Propriétés
IUPAC Name |
tert-butyl N-[(4-bromo-1,2-thiazol-3-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2S/c1-9(2,3)14-8(13)11-4-7-6(10)5-15-12-7/h5H,4H2,1-3H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMSTEDINPBXFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NSC=C1Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-Butyl ((4-bromoisothiazol-3-yl)methyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl}acetic acid hydrochloride](/img/structure/B6291357.png)
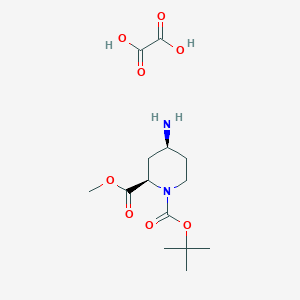
![tert-Butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate](/img/structure/B6291369.png)
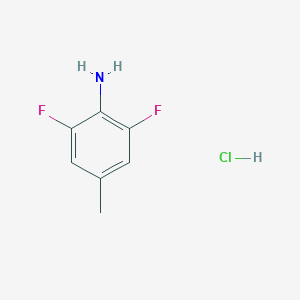

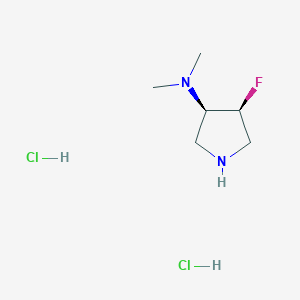
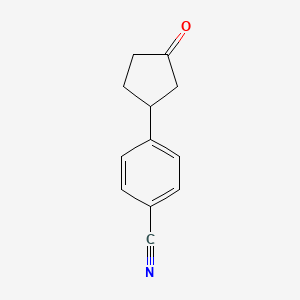

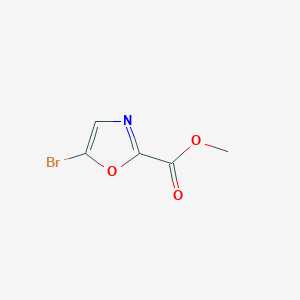
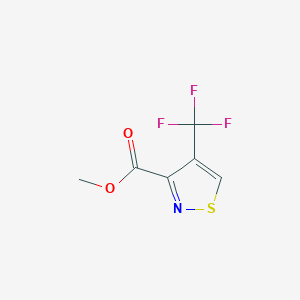

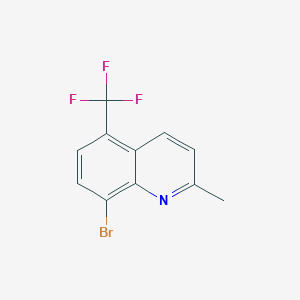
![(S)-2-(Fmoc-Amino)-1-(5-nitro-1-benzo[d][1,2,3]triazolyl)propane-1-thione](/img/structure/B6291444.png)
![Dodecabenzylbambus[6]uril, bn-bu[6]](/img/structure/B6291447.png)